molecular formula C12H10F2O2 B8313315 6-Ethoxy-3,4-difluoronaphthalen-2-ol

6-Ethoxy-3,4-difluoronaphthalen-2-ol

Cat. No. B8313315
M. Wt: 224.20 g/mol
InChI Key: ADVBNWPNXVFJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08303844B2

Procedure details

30.0 g (about 0.1 mol) of 7-ethoxy-1,2-difluoronaphthalene are initially introduced in 300 ml of THF, and 130.0 ml (0.21 mol) of n-BuLi (15% soln. in hexane) are added at −75° C. After 1 h at this temperature, 25.0 ml (0.22 mol) of trimethyl borate are added dropwise, and the batch is warmed to −10° C. 50 ml of dilute acetic acid (about 30%) are added, and the mixture is warmed to 30° C. 40 ml of hydrogen peroxide solution (35%) are carefully added, and the mixture is stirred vigorously for 18 h. Water is added, and ammonium iron(II) sulfate is added to the batch. The solution is extracted a number of times with MTBE, and the combined organic phases are washed successively with water and sat. sodium chloride soln. The solution is dried using sodium sulfate and evaporated to dryness. The crude product is purified by column chromatography (SiO2, toluene:ethyl acetate=9:1), giving 6-ethoxy-3,4-difluoronaphthalen-2-ol as a pale-brown solid.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([F:15])=[C:11]2[F:14])=[CH:6][CH:5]=1)[CH3:2].[Li]CCCC.B(OC)(OC)[O:22]C.OO>C1COCC1.S([O-])([O-])(=O)=O.[Fe+2].[NH4+].O.C(O)(=O)C>[CH2:1]([O:3][C:4]1[CH:13]=[C:12]2[C:7](=[CH:6][CH:5]=1)[CH:8]=[C:9]([OH:22])[C:10]([F:15])=[C:11]2[F:14])[CH3:2] |f:5.6.7|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)OC1=CC=C2C=CC(=C(C2=C1)F)F
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
130 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Four
Name
Quantity
40 mL
Type
reactant
Smiles
OO
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Fe+2].[NH4+]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred vigorously for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to 30° C
EXTRACTION
Type
EXTRACTION
Details
The solution is extracted a number of times with MTBE
WASH
Type
WASH
Details
the combined organic phases are washed successively with water and sat. sodium chloride soln
CUSTOM
Type
CUSTOM
Details
The solution is dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography (SiO2, toluene:ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)OC=1C=C2C(=C(C(=CC2=CC1)O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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